

Comparative toxicity of saturated vs. unsaturated aliphatic nitriles

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Compound of Interest

Compound Name: 2-Methylhexanenitrile

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Part 1: Mechanisms of Toxicity - A Tale of Two Pathways

The structural presence or absence of a carbon-carbon double bond dictates the primary toxicological pathway.

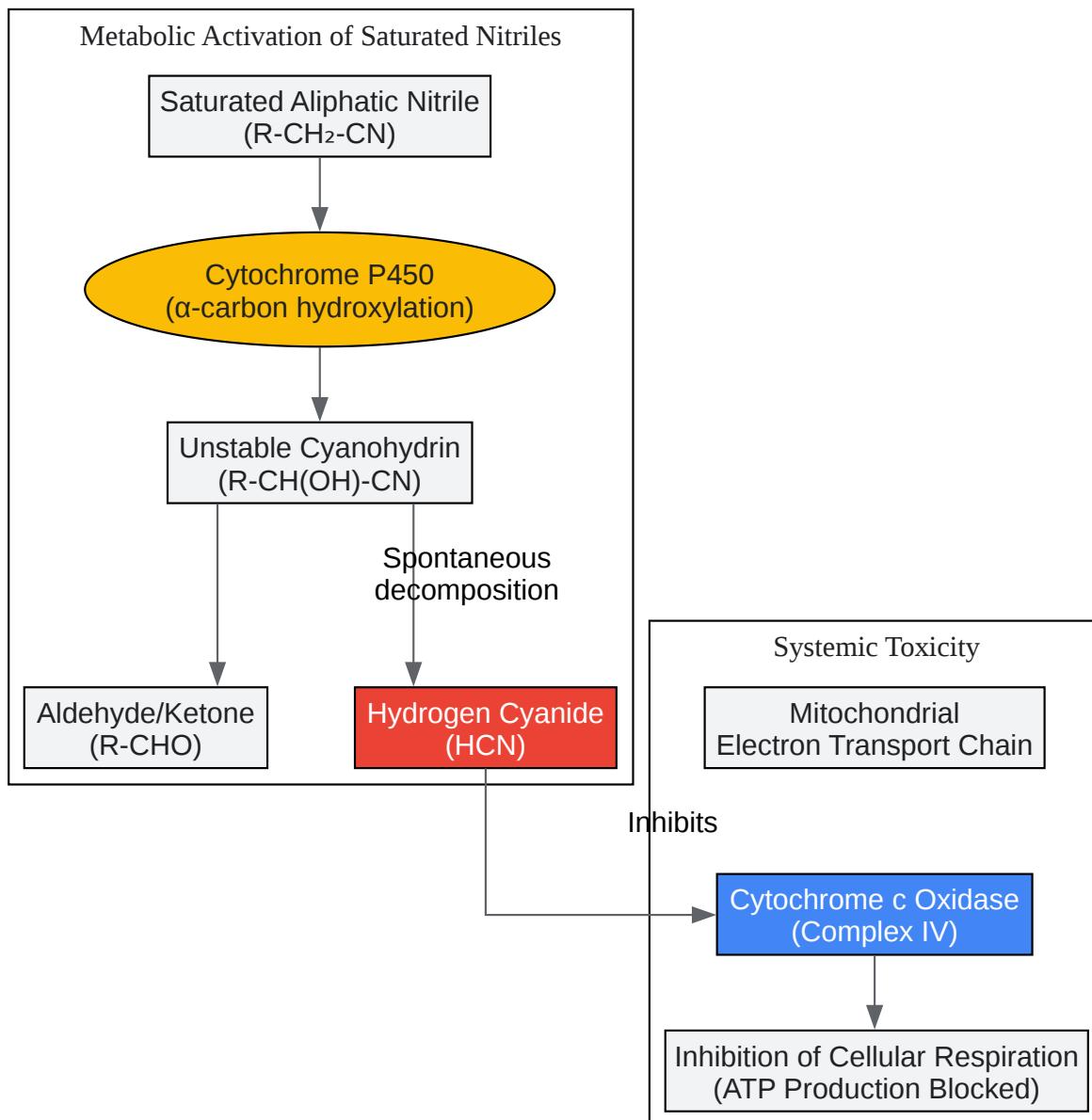
Saturated Aliphatic Nitriles: The Cyanide-Mediated Pathway

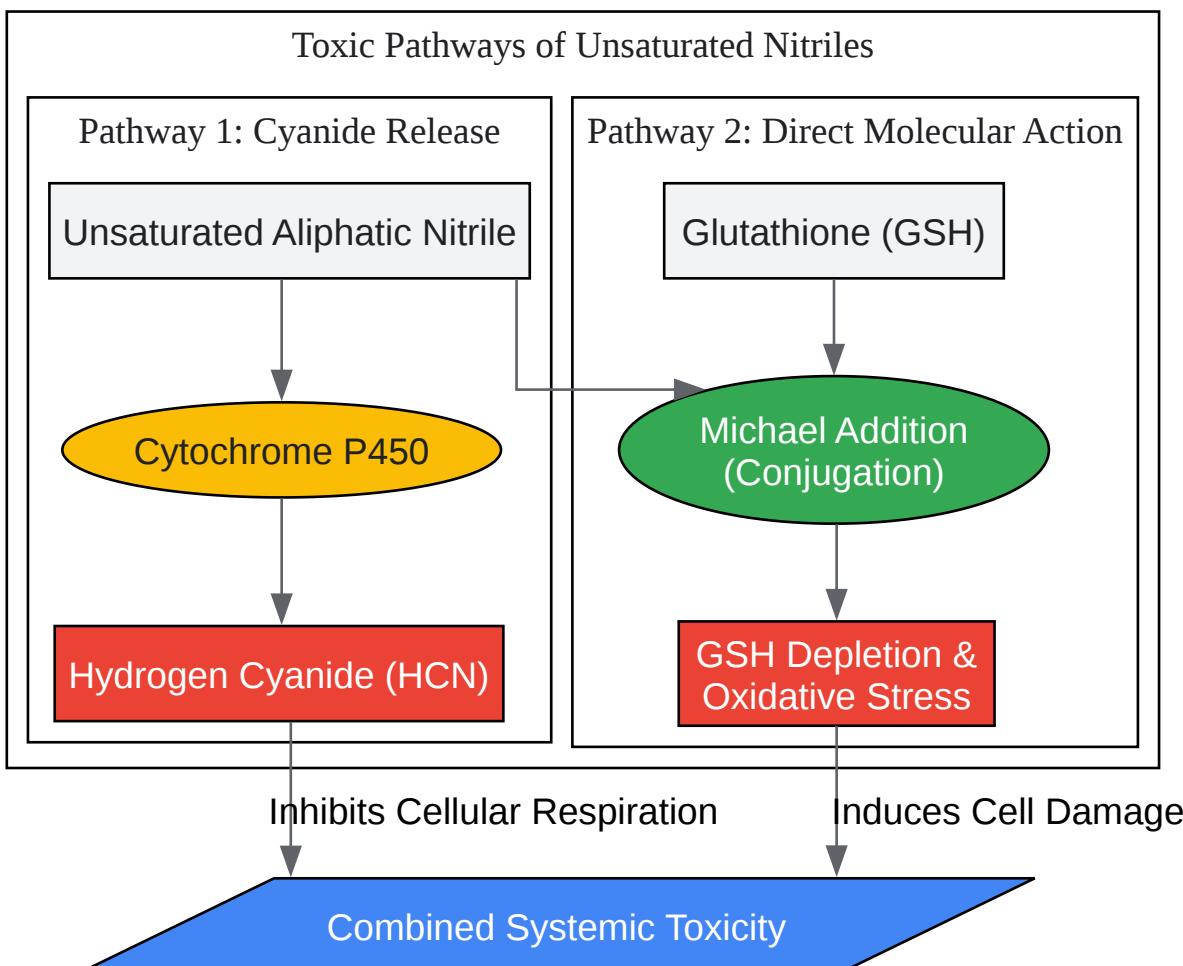
The toxicity of most saturated aliphatic nitriles, such as acetonitrile and propionitrile, is primarily due to their biotransformation into cyanide.^[3] This process is catalyzed by the cytochrome P450 mixed-function oxidase system, predominantly in the liver.^[4] The mechanism involves the hydroxylation of the carbon atom alpha to the cyano group, forming an unstable cyanohydrin. This intermediate then spontaneously decomposes to release hydrogen cyanide (HCN) and an aldehyde or ketone.^{[3][5]}

Once released, cyanide exerts its potent toxicity by inhibiting cellular respiration. It binds to the ferric ion (Fe^{3+}) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain, effectively halting aerobic metabolism.^[3] This leads to a rapid decrease in ATP production, cytotoxic hypoxia, and, in severe cases, death.

The rate of this metabolic conversion is a critical determinant of acute toxicity.^[3] Nitriles that are metabolized more slowly, like acetonitrile, allow for more efficient detoxification of the

released cyanide into thiocyanate, resulting in lower acute toxicity compared to nitriles that are rapidly metabolized.^[3]





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